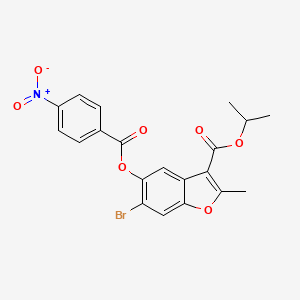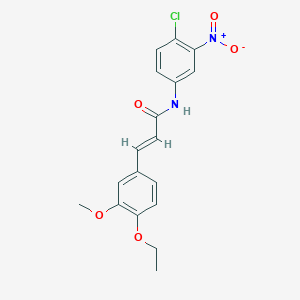![molecular formula C18H20N2O4S B3474427 ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3474427.png)
ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Vue d'ensemble
Description
Ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, an ethoxyphenyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride.
Formation of the Enoyl Group: The enoyl group can be formed by the reaction of the ethoxyphenyl derivative with acetic anhydride in the presence of a base.
Coupling Reaction: The final step involves the coupling of the thiazole derivative with the enoyl derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies to understand the biological pathways and mechanisms of thiazole derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate can be compared with other thiazole derivatives, such as:
Methyl 2-[[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a benzothiophene ring.
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Propriétés
IUPAC Name |
ethyl 2-[2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-23-15-8-5-13(6-9-15)7-10-16(21)20-18-19-14(12-25-18)11-17(22)24-4-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,20,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDJNJPWWGXNHT-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![isopropyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B3474364.png)
![2-ethoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3474375.png)
![3-(4-methoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3474386.png)
![2-(3,4-dimethylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3474394.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B3474398.png)
![3-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3474401.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B3474405.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3474406.png)


![isopropyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3474419.png)

